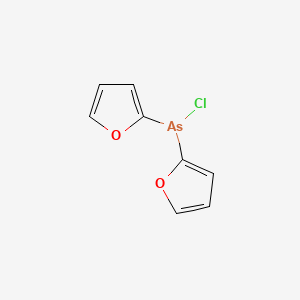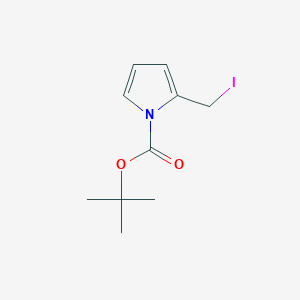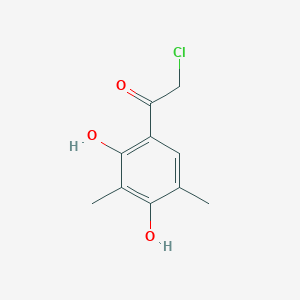
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3 It is a chlorinated derivative of acetophenone and features a phenyl ring substituted with two hydroxyl groups and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone typically involves the chlorination of 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones with various functional groups.
科学研究应用
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential antitumor activity against various cancer cell lines.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The chlorine atom can also participate in electrophilic reactions, leading to the modification of biomolecules. These interactions can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone
- 1-(2-(2,4-Dimethylphenoxy)-5-chlorophenyl)ethanone
- 1-(2-(3,5-Dimethylphenoxy)-5-chlorophenyl)ethanone
Uniqueness
2-Chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone is unique due to the presence of both hydroxyl and chlorine substituents on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
412022-03-8 |
|---|---|
分子式 |
C10H11ClO3 |
分子量 |
214.64 g/mol |
IUPAC 名称 |
2-chloro-1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO3/c1-5-3-7(8(12)4-11)10(14)6(2)9(5)13/h3,13-14H,4H2,1-2H3 |
InChI 键 |
GCQIGRZSJSOFTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)C)O)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
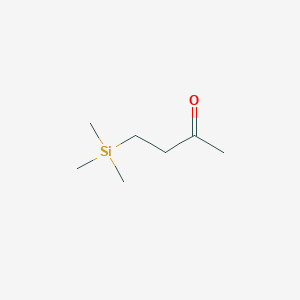
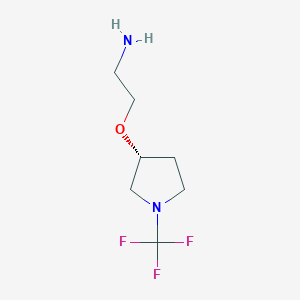
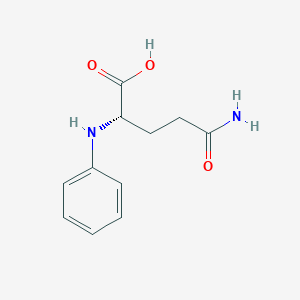
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)
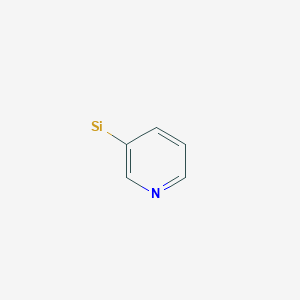
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
